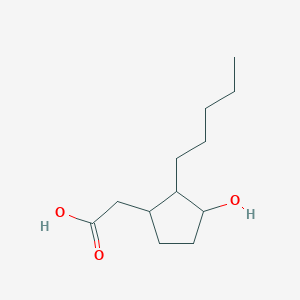

2-(3-Hydroxy-2-pentylcyclopentyl)acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

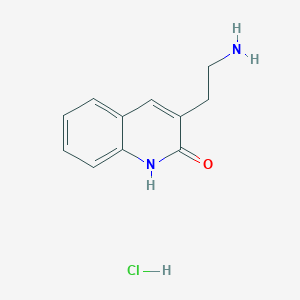

“2-(3-Hydroxy-2-pentylcyclopentyl)acetic acid” is a chemical compound with the molecular formula C12H22O3 . It has an average mass of 214.301 Da and a monoisotopic mass of 214.156891 Da .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H22O3/c1-2-3-4-5-10-9(8-12(14)15)6-7-11(10)13/h9-11,13H,2-8H2,1H3,(H,14,15) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

The compound “this compound” has a molecular weight of 214.3 . It is recommended to be stored in a refrigerator .科学的研究の応用

Chiral Auxiliary and Derivatizing Agent

Research by Majewska (2019) explores the use of a similar compound, 2-hydroxy-2-(ethoxyphenylphosphinyl)acetic acid, as a versatile chiral auxiliary. This compound shows potential as a chiral derivatizing agent for amines and alcohols, with satisfactory separation of diastereomeric alcohols and amines in 31P NMR spectra. This highlights its potential application in stereochemical analysis and synthesis (Majewska, 2019).

Synthesis of Isoleucine Conjugate

Ogawa and Kobayashi (2008) described a method for synthesizing the isoleucine conjugate of epi-jasmonic acid using a derivative of 2-((1R,2S,3R)-3-hydroxy-2-((Z)-pent-2-enyl)cyclopentyl)acetic acid. This showcases the compound's utility in the synthesis of biologically active molecules (Ogawa & Kobayashi, 2008).

Poly(beta-hydroxybutyrate) Production

Van Aalst-van Leeuwen et al. (1997) studied the production of poly(beta-hydroxybutyrate), a storage polymer, under dynamic substrate supply conditions. Their research used acetic acid as an external substrate, which relates to the applications of acetic acid derivatives like 2-(3-Hydroxy-2-pentylcyclopentyl)acetic acid in microbial growth and polymer production (Van Aalst-van Leeuwen et al., 1997).

Maillard Reaction Studies

Davidek et al. (2006) investigated the Maillard reaction, particularly the formation of acetic acid from glucose. While this study primarily focuses on acetic acid, it provides insights into the potential transformation pathways and reaction mechanisms of acetic acid derivatives (Davidek et al., 2006).

Anti-inflammatory and Cytotoxic Properties

Nur-E-Alam et al. (2020) isolated compounds from Scoparia dulcis, including acetic acid derivatives, and assessed their anti-inflammatory and cytotoxic activities. This research indicates the potential biomedical applications of acetic acid derivatives in treating inflammatory diseases and cancer (Nur-E-Alam et al., 2020).

Depleted Uranium Oxide Removal

Unz et al. (2018) developed a method to remove depleted uranium oxides from contaminated soils using acetic acid solutions. This study highlights the application of acetic acid derivatives in environmental remediation and the treatment of radioactive materials (Unz et al., 2018).

特性

IUPAC Name |

2-(3-hydroxy-2-pentylcyclopentyl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O3/c1-2-3-4-5-10-9(8-12(14)15)6-7-11(10)13/h9-11,13H,2-8H2,1H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXMWVEOITAQHFI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1C(CCC1O)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

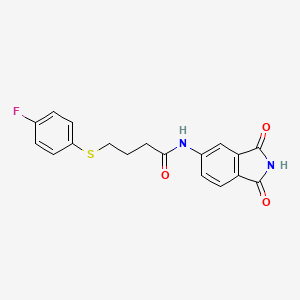

![3-(3-methoxyphenyl)-1-methyl-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2376270.png)

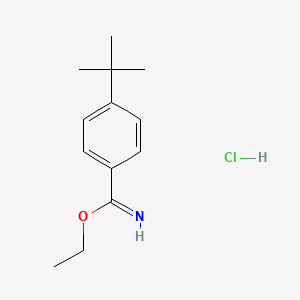

![N-Methyl-1-(5,6,8,9-tetrahydro-[1,2,4]triazolo[4,3-d][1,4]oxazepin-3-yl)methanamine dihydrochloride](/img/structure/B2376275.png)

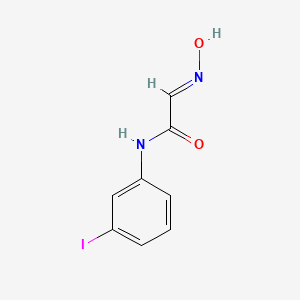

![N-[3-(1-azepanylcarbonyl)phenyl]-3-methoxybenzenesulfonamide](/img/structure/B2376279.png)

![N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-2-naphthalen-1-ylacetamide](/img/structure/B2376281.png)

![4-Bromo-3-(difluoromethyl)pyrazolo[1,5-a]pyridine](/img/structure/B2376289.png)